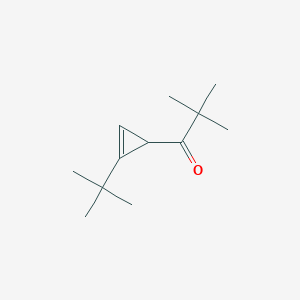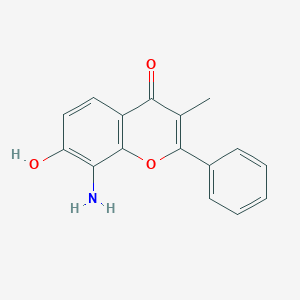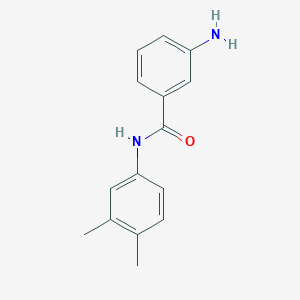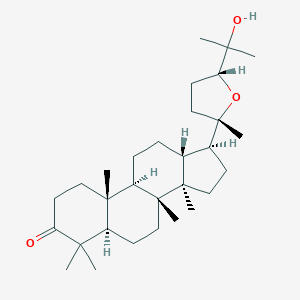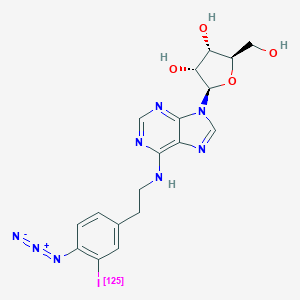
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride, also known as Diphemanil Methylsulfate, is a quaternary ammonium antimuscarinic drug that is commonly used in research laboratories. This drug is a synthetic compound that acts as a selective antagonist of muscarinic acetylcholine receptors. It has a wide range of applications in scientific research, including neuroscience, pharmacology, and toxicology.
Mécanisme D'action
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate acts as a selective antagonist of muscarinic acetylcholine receptors. It binds to the receptor and prevents the binding of acetylcholine, thereby blocking the downstream signaling pathway. This results in a decrease in the activity of the parasympathetic nervous system, which is responsible for regulating various physiological processes such as heart rate, digestion, and respiratory rate.
Effets Biochimiques Et Physiologiques
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of acetylcholine and other neurotransmitters, inhibit the activity of certain enzymes, and alter the expression of various genes. Physiologically, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been shown to cause a decrease in heart rate, blood pressure, and gastrointestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate in lab experiments is its high selectivity for muscarinic acetylcholine receptors. This allows researchers to specifically target these receptors without affecting other neurotransmitter systems. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has a long half-life and can be administered orally, making it convenient for use in animal studies.
One limitation of using 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate in lab experiments is its potential for off-target effects. While it is highly selective for muscarinic receptors, it may still interact with other receptors or enzymes in the body. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate may have different effects in different animal models, making it difficult to generalize findings across species.
Orientations Futures
There are several future directions for research involving 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate. One area of interest is the role of muscarinic receptors in the development and progression of neurodegenerative diseases such as Alzheimer's disease. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate may be useful in investigating the effects of muscarinic receptor blockade on other physiological systems, such as the immune system or the endocrine system. Finally, further research is needed to fully understand the potential off-target effects of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate and to develop more selective compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate involves the reaction of 1,1-Diphenylbutanol with dimethylaminoethyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylsulfate to give the final product.
Applications De Recherche Scientifique
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate is commonly used in scientific research as a tool to study the role of muscarinic acetylcholine receptors in various physiological and pathological processes. It has been used to investigate the effects of muscarinic receptor activation on neurotransmitter release, synaptic plasticity, and cognitive function. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been used to study the role of muscarinic receptors in the development and progression of diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Propriétés
Numéro CAS |
101491-78-5 |
|---|---|
Nom du produit |
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride |
Formule moléculaire |
C21H29ClN2O2 |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-4-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)22-20(24)25-17-16-23(2)3;/h5-14H,4,15-17H2,1-3H3,(H,22,24);1H |
Clé InChI |
ZUAZLBFYMXVODD-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-] |
SMILES canonique |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-] |
Synonymes |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethyl-azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






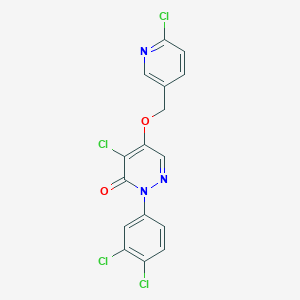
![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
